Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester
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Overview
Description
Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester typically involves the reaction of 4-methylthiazole-5-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methylthiazole-5-carboxylate: A simpler ester derivative with similar chemical properties.
2-Amino-4-methylthiazole-5-carboxylic acid: Another thiazole derivative with potential biological activity.
4-Methyl-1,3-thiazole-5-carboxylic acid: A related compound with different functional groups.
Uniqueness
Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester is unique due to its specific structure, which includes both a thiazole ring and a hydrazino group. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
325472-80-8 |
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Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-(4-methylbenzoyl)hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-14(20)12-10(3)16-15(22-12)18-17-13(19)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
OGMFZQPMCUFZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NNC(=O)C2=CC=C(C=C2)C)C |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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